molecular formula C18H17ClF3N3O3S B6422388 N-(4-chloro-3-(trifluoromethyl)phenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide CAS No. 942750-76-7

N-(4-chloro-3-(trifluoromethyl)phenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B6422388
CAS No.: 942750-76-7
M. Wt: 447.9 g/mol
InChI Key: GHIPVQBNVMCVRP-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(trifluoromethyl)phenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclopropyl group, and a tetrahydrothiophene dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl bromide in the presence of a base.

    Attachment of the tetrahydrothiophene dioxide moiety: This can be done by reacting the pyrazole intermediate with a suitable sulfone precursor.

    Final coupling: The final step involves coupling the intermediate with 4-chloro-3-(trifluoromethyl)aniline under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(trifluoromethyl)phenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide, while reduction could produce a fully saturated compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a tool to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-(trifluoromethyl)phenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other compounds with similar structures but different functional groups.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O3S/c19-14-4-3-11(7-13(14)18(20,21)22)23-17(26)15-8-16(10-1-2-10)25(24-15)12-5-6-29(27,28)9-12/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIPVQBNVMCVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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